molecular formula C26H18Sr B14673565 strontium;fluoren-8a-ide CAS No. 33732-27-3

strontium;fluoren-8a-ide

Cat. No.: B14673565
CAS No.: 33732-27-3
M. Wt: 418.0 g/mol
InChI Key: RIVQKWXTRVJBMC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Heavy Alkaline Earth Organometallic Chemistry (Ca, Sr, Ba)

The organometallic chemistry of the heavy alkaline earth metals—calcium, strontium, and barium—has experienced a significant renaissance in recent decades. wiley.comroyalsocietypublishing.org For a long time, this field was largely overshadowed by the extensive and well-established chemistry of their lighter congener, magnesium, particularly the Grignard reagents. wikipedia.orgnumberanalytics.com The initial challenges in this area were considerable, stemming from the high reactivity and instability of organocalcium, -strontium, and -barium compounds, which made them difficult to prepare and characterize. wikipedia.orgwikipedia.org

Early reports on "heavy Grignards" (ArMX and RMX, where M = Ca, Sr, Ba and X = halide) appeared around the same time as Grignard's original work. royalsocietypublishing.org However, for nearly a century, progress was slow. A turning point came with the development of new synthetic methodologies and the use of sterically demanding ligands to stabilize the reactive metal centers. wiley.comresearchgate.net These advances have led to the isolation and structural characterization of a growing number of heavy alkaline earth organometallic complexes, revealing a rich and diverse chemistry. wiley.comacs.org This resurgence of interest is driven by the potential applications of these compounds in various fields, including polymerization catalysis, organic synthesis, and materials science. wiley.comroyalsocietypublishing.org

The evolution of this field has been marked by a shift from simple, often intractable, compounds to well-defined molecular complexes. This has allowed for a deeper understanding of their bonding, structure, and reactivity, establishing the heavy alkaline earth metals as an exciting frontier in organometallic chemistry. wiley.comacs.org

Significance of Organostrontium Compounds in Main Group Organometallic Chemistry

Organostrontium compounds hold a unique position within main group organometallic chemistry. wikipedia.orggoong.com Strontium, being a large and electropositive element, forms highly polar and ionic bonds with carbon. wikipedia.org This high degree of ionic character results in compounds that are highly reactive and can exhibit unique structural and reactive properties compared to their lighter counterparts. wikipedia.orgwikipedia.org

The large ionic radius of strontium influences its coordination chemistry, often leading to high coordination numbers and the formation of oligomeric or polymeric structures in the absence of suitable stabilizing ligands. wikipedia.orgnih.govnih.gov The chemistry of organostrontium compounds is often compared to that of organoeuropium or organosamarium compounds due to their similar ionic radii. wikipedia.org

In recent years, organostrontium compounds have gained significance as potential catalysts in a variety of organic transformations, including hydroamination, hydrophosphination, and polymerization reactions. royalsocietypublishing.orgroyalsocietypublishing.org Their high reactivity and the unique Lewis acidity of the strontium center can lead to different selectivities and activities compared to other metal catalysts. royalsocietypublishing.org The study of organostrontium compounds, therefore, not only expands our fundamental understanding of main group organometallic chemistry but also opens up new avenues for the development of novel catalytic systems based on an abundant and non-toxic metal. goong.comnih.govosti.gov

Overview of Fluorenyl Anions as Ligands in Organometallic Systems

The fluorenyl anion (C₁₃H₉⁻), derived from the deprotonation of fluorene (B118485), is a versatile and widely used ligand in organometallic chemistry. researchgate.net Its versatility stems from its ability to adopt various coordination modes, including η¹ (sigma-bonded), η³ (allyl-type), η⁵ (cyclopentadienyl-type), and η⁶ (arene-type) coordination. researchgate.net This flexibility, often referred to as "ring slippage," allows fluorenyl-containing metal complexes to readily adapt their coordination sphere, which is a highly desirable property in catalysis. figshare.comrsc.org

The most common form of the fluorenyl ligand is the fluoren-9-ide anion, where deprotonation occurs at the methylene (B1212753) bridge (the 9-position). This position is the most acidic due to the formation of an aromatic cyclopentadienyl-like ring upon deprotonation. researchgate.net The resulting anion can then coordinate to a metal center in various ways, influencing the electronic and steric environment of the metal.

Fluorenyl ligands have been incorporated into a wide range of metal complexes, from transition metals to main group elements, including the heavy alkaline earths. researchgate.netresearchgate.net In many cases, they are used in catalyst systems for olefin polymerization. researchgate.net The electronic and steric properties of the fluorenyl ligand can be readily tuned by introducing substituents on the fluorenyl backbone, further enhancing their utility in the design of tailor-made organometallic catalysts. researchgate.net

Contextualizing Strontium;fluoren-8a-ide within Contemporary Organometallic Research

The compound "this compound" represents a theoretical and structurally intriguing molecule within the realm of organostrontium chemistry. As of now, there is no evidence in the peer-reviewed literature for the synthesis or characterization of a strontium complex containing a "fluoren-8a-ide" anion. The standard and overwhelmingly prevalent isomer of the fluorenyl anion in organometallic chemistry is the fluoren-9-ide, where the negative charge is located at the 9-position of the fluorene ring system.

A "fluoren-8a-ide" anion would imply deprotonation at the 8a-position, which is a bridgehead carbon atom of the five-membered ring. From a chemical standpoint, the formation of such an anion would be highly unfavorable compared to the formation of the aromatic fluoren-9-ide. The acidity of the C-H bond at the 8a-position is expected to be significantly lower than at the 9-position.

The hypothetical existence of a this compound complex raises interesting questions about bonding and stability. The interaction between the strontium cation and the fluoren-8a-ide anion would likely be highly ionic, characteristic of organostrontium compounds. The coordination of the strontium to this unusual carbanion would likely be a simple sigma-bond (η¹-coordination).

Theoretical and computational studies would be necessary to explore the potential energy surface of the fluorenyl anion and to determine the relative stability of the fluoren-8a-ide isomer compared to the fluoren-9-ide. nih.govuwlax.eduimist.ma Such studies could also predict the geometric and electronic structure of a hypothetical this compound complex and provide insights into its potential reactivity. While currently a subject of speculation, the consideration of such unusual isomers can push the boundaries of our understanding of organometallic chemistry and stimulate new theoretical and experimental investigations.

Research Findings and Data

The following tables summarize key information on the properties and reactivity of organostrontium compounds and the coordination of fluorenyl ligands.

Table 1: Properties of Heavy Alkaline Earth Metals

ElementSymbolAtomic NumberIonic Radius (pm, +2 charge)Electronegativity (Pauling Scale)
CalciumCa201001.00
StrontiumSr381180.95
BariumBa561350.89

Table 2: Coordination Modes of the Fluorenyl Anion

Coordination ModeDescriptionTypical Metal Systems
η¹Sigma-bond through a single carbon atom.Late transition metals, some main group elements.
η³Allyl-type coordination involving three carbon atoms.Transition metals. figshare.comrsc.org
η⁵Cyclopentadienyl-type coordination to the five-membered ring.Early transition metals, lanthanides, actinides. researchgate.net
η⁶Arene-type coordination to one of the six-membered rings.Alkali metals. researchgate.net

Table 3: Reactivity of Organostrontium Compounds

Reaction TypeDescriptionExample
Barbier-type ReactionsIntermediates in the reaction of an organic halide, a carbonyl compound, and a metal.Reported for organostrontium compounds. wikipedia.org
Polymerization CatalysisInitiation of the polymerization of monomers like olefins and lactides.Strontium complexes with various ligands. royalsocietypublishing.org
HydrofunctionalizationCatalytic addition of E-H bonds (E = N, P, Si) across unsaturated substrates.Strontium amide and phosphide (B1233454) complexes. royalsocietypublishing.orgroyalsocietypublishing.org
Salt MetathesisReaction with a salt to exchange ligands.A common synthetic route to organostrontium compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33732-27-3

Molecular Formula

C26H18Sr

Molecular Weight

418.0 g/mol

IUPAC Name

strontium;fluoren-8a-ide

InChI

InChI=1S/2C13H9.Sr/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2

InChI Key

RIVQKWXTRVJBMC-UHFFFAOYSA-N

Canonical SMILES

C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Sr+2]

Origin of Product

United States

Synthetic Methodologies for Strontium;fluoren 8a Ide and Analogous Fluorenyl Complexes

Precursor Synthesis for Strontium;fluoren-8a-ide

The successful synthesis of the target compound necessitates the independent preparation of its core components: the fluorenyl ligand and a reactive form of strontium.

Fluorene (B118485), a polycyclic aromatic hydrocarbon, serves as the fundamental building block. Its utility is significantly enhanced through functionalization, which allows for the tuning of steric and electronic properties. The C9 position of the fluorene ring is weakly acidic, making it a key site for modification.

Several methods have been developed for synthesizing fluorene derivatives:

Dehydrogenation: Fluorene itself can be prepared by the dehydrogenation of diphenylmethane.

Palladium-Catalyzed Cross-Coupling: An efficient route to 9H-fluorene derivatives involves the Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls, which is noted for its high yields and mild conditions.

From Biaryls: A catalyst-free method involves reacting amino group-containing biaryls with derivatives of Meldrum's acid to produce fluorenes.

Functionalization for Specific Applications: For applications in materials science, fluorene can be functionalized with electron-donating groups to create derivatives with specific photophysical properties, such as 9-borafluorene (B15495326) compounds. The synthesis of these materials often involves lithiation followed by reaction with a suitable electrophile. Boronic ester functionalities can also be introduced to create building blocks for cross-coupling reactions, enabling the construction of larger conjugated systems.

Synthetic MethodReactantsKey FeaturesReference
Pd(0)-Catalyzed Cross-Coupling1,1-diboronates, 2,2′-dibromobiphenylsHigh yields, operational simplicity, mild conditions
From Biaryls and Meldrum's AcidAmino group-containing biaryls, Meldrum's acid derivativesCatalyst-free
Functionalization via LithiationFluorene derivative, Butyllithium (B86547), Electrophile (e.g., 9-ClBF)Creates functionalized derivatives like 9-borafluorenes

The synthesis of organostrontium compounds requires strontium precursors that are soluble in organic solvents and sufficiently reactive. Due to the high reactivity of organostrontium compounds, their preparation must be conducted under inert conditions to exclude moisture and oxygen.

Common strategies for preparing reactive strontium species include:

Substitution Reactions with Strontium Amides: A widely used precursor is strontium bis(trimethylsilyl)amide, often coordinated with solvents like dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF), denoted as Sr(N(SiMe₃)₂)₂·2DME or Sr(N(SiMe₃)₂)₂·2THF. These heteroleptic strontium complexes are synthesized through controlled substitution reactions and serve as versatile starting materials for introducing other ligands.

Direct Reaction of Strontium Metal: In some cases, strontium metal can be reacted directly with other reagents in a suitable solvent like THF or DME to generate reactive species. For instance, reacting strontium metal with Hg(C₆F₅)₂ and a proton source like a phenol (B47542) can yield strontium phenolates.

Strontium PrecursorTypical FormulaSynthesis RouteReference
Strontium Bis(trimethylsilyl)amideSr(N(SiMe₃)₂)₂·2L (L=DME, THF)Controlled substitution reactions
Strontium Phenolates[Sr₃(μ-DBP)₆(THF)₆]Reaction of Sr metal with Hg(C₆F₅)₂ and 2,4-di-tert-butylphenol

Direct Synthesis Routes to this compound and Related Fluorenyl Complexes

With the necessary precursors in hand, the formation of the strontium-fluorenyl bond can be accomplished through several primary organometallic reactions.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center's oxidation state and coordination number increase. This process involves the insertion of the metal into a substrate bond. For a this compound synthesis, this would typically involve the reaction of metallic strontium (in its 0 oxidation state) with a fluorenyl halide (e.g., 9-bromofluorene).

The reaction of an active metal with an organic halide is a standard method for preparing organometallic compounds of metals like lithium and magnesium. Strontium, being a highly reactive alkaline earth metal, would be expected to undergo a similar reaction. The process breaks the carbon-halogen bond of the fluorenyl halide and forms a new strontium-carbon bond and a strontium-halide bond, resulting in a formal oxidation of strontium from Sr(0) to Sr(II). This reaction requires an inert, slightly polar solvent such as diethyl ether or THF.

Transmetalation, also known as salt metathesis, involves the transfer of a ligand from one metal to another. This is a very common and effective route for synthesizing organometallic compounds of electropositive metals like strontium. The reaction equilibrium generally favors the organic group being attached to the more electropositive metal.

To synthesize this compound via this method, a fluorenyl derivative of a less electropositive metal is reacted with a strontium salt (e.g., strontium iodide or strontium bromide). A common approach is to first prepare fluorenyllithium or fluorenylpotassium by deprotonating fluorene with a strong base like butyllithium or potassium hydride. The resulting fluorenyl anion is then reacted with a strontium halide:

2 C₁₃H₉K + SrI₂ → (C₁₃H₉)₂Sr + 2 KI

This salt metathesis reaction drives the formation of the strontium fluorenide due to the formation of a stable salt lattice (e.g., KI).

This route takes advantage of the acidity of the C9-H bond on the fluorene ring (pKa ≈ 22.6 in DMSO). Deprotonation of fluorene with a sufficiently strong base yields the stable, aromatic fluorenyl anion. A strong strontium-containing base can perform this acid-base reaction directly.

Suitable bases include strontium amides, such as strontium bis(trimethylsilyl)amide [Sr(N(SiMe₃)₂)₂], or strontium hydrides. The reaction proceeds by the abstraction of a proton from fluorene by the basic anion of the strontium salt, leading to the formation of the strontium fluorenide and the protonated form of the anion (e.g., hexamethyldisilazane, HN(SiMe₃)₂).

2 C₁₃H₁₀ + Sr[N(SiMe₃)₂]₂ → (C₁₃H₉)₂Sr + 2 HN(SiMe₃)₂

This method is clean and efficient, often driven by the volatility of the resulting byproduct (e.g., the amine), which can be removed under vacuum.

Synthesis RouteGeneral ReactionKey ReactantsDriving Force
Oxidative AdditionSr⁰ + C₁₃H₉-X → C₁₃H₉-Sr-XStrontium metal, Fluorenyl halideHigh reactivity of metallic strontium
Transmetalation2 C₁₃H₉-M + SrX₂ → (C₁₃H₉)₂Sr + 2 MX (M=Li, K)Fluorenyllithium/potassium, Strontium halideFormation of stable inorganic salt (e.g., KX, LiX)
Deprotonation2 C₁₃H₁₀ + Sr(Base)₂ → (C₁₃H₉)₂Sr + 2 H-BaseFluorene, Strong strontium base (e.g., Sr-amide)Acidity of fluorene; formation of a weak acid byproduct

Strategic Ligand Design and Steric Control in Strontium Fluorenyl Synthesis

The stability and structure of strontium fluorenyl complexes are profoundly influenced by the electronic and steric properties of the ligands coordinated to the strontium metal center. Strategic ligand design is paramount in preventing ligand scrambling, disproportionation reactions, and the formation of uncharacterizable mixtures. The large ionic radius of strontium necessitates the use of bulky, sterically demanding ligands to achieve stable, well-defined monomeric or dimeric structures. nih.govresearchgate.net

One effective strategy involves tethering a fluorenyl moiety to another donor group, creating a chelating ligand that enhances complex stability. An example is the use of a fluorenyl-tethered N-heterocyclic carbene (NHC) ligand. rsc.org This bifunctional ligand framework combines the properties of the fluorenyl anion with the strong σ-donating ability of the NHC, leading to robust heteroleptic strontium complexes. rsc.org The flexible linker between the fluorenyl and NHC components allows the ligand to adopt a conformation that effectively shields the metal center.

Steric hindrance plays a crucial role in dictating the final structure of the synthesized complexes. nih.gov The deliberate introduction of bulky substituents on the ancillary ligands can control the coordination number of the strontium atom and prevent the formation of polymeric species. nih.govrsc.org For instance, increasing the steric bulk of ligands can lead to different structural motifs, such as shifting from trimeric to dimeric structures in the solid state. researchgate.net This control is essential for tuning the reactivity and physical properties of the target strontium fluorenyl compound. acs.orgnih.gov

The interplay between steric and electronic effects of the ligand framework is a key consideration in the rational design of these complexes. rsc.orgnih.gov The choice of substituents on the fluorenyl ring itself or on other coordinated ligands can modulate the electronic environment around the strontium ion, thereby influencing the bonding and reactivity of the complex.

Table 1: Examples of Ligand Strategies in Strontium Complex Synthesis

Ligand TypeDesign StrategyPurposeResulting Complex TypeReference
Fluorenyl-tethered NHCCovalent linking of fluorenyl and NHC donorEnhance stability via chelationHeteroleptic Sr-N(SiMe₃)₂ and iodides rsc.org
β-DiketonatesIntroduction of bulky substituentsProvide steric shielding, prevent oligomerizationMononuclear or dimeric complexes nih.gov
AminoalkoxidesUse of sterically demanding groupsControl coordination number and nuclearityDimeric and trimeric structures researchgate.net

Advanced Synthetic Techniques for Air and Moisture-Sensitive Strontium Organometallics

Given that strontium organometallic compounds, including fluorenyl derivatives, are typically highly sensitive to air and moisture, their synthesis and manipulation demand rigorous anaerobic and anhydrous conditions. whiterose.ac.ukresearchgate.net The standard laboratory apparatus for handling these materials is the Schlenk line, often used in conjunction with a high-vacuum pump and an inert atmosphere, such as nitrogen or argon. whiterose.ac.ukmanchester.ac.uk

Schlenk Line and Glovebox Techniques: The Schlenk line technique allows for the execution of reactions, filtrations, and solvent removal under an inert atmosphere, preventing exposure of the sensitive compounds to oxygen and water vapor. whiterose.ac.ukmanchester.ac.uk All glassware is typically dried in an oven and then assembled hot while being flushed with an inert gas to remove any adsorbed moisture. Solvents must be rigorously dried and degassed prior to use. For operations that require more dexterity, such as weighing solids or preparing crystalline samples, an inert-atmosphere glovebox is indispensable.

Cannula Transfer: The transfer of air-sensitive reagents and solutions is accomplished using stainless steel cannulas or specialized syringes. whiterose.ac.ukresearchgate.net This procedure involves transferring liquids from one sealed vessel to another under a positive pressure of inert gas, ensuring the integrity of the reaction environment is maintained throughout the synthetic sequence. manchester.ac.uk

Mechanochemistry: An emerging alternative to traditional solution-phase synthesis is mechanochemistry, which involves conducting reactions by grinding solids together in a ball mill. rsc.orgnih.gov This solvent-free technique has shown remarkable potential for synthesizing sensitive organometallic compounds, including palladium complexes, without the need for gloveboxes or Schlenk lines. rsc.org The reagents are sealed in a milling jar, sometimes with a liquid or solid grinding assistant, and the mechanical energy drives the reaction. This method can offer advantages in terms of reduced solvent waste and potentially provides a more operationally simple route to air-sensitive compounds. rsc.orgnih.gov While its application to strontium fluorenyls specifically is not widely documented, it represents a promising advanced technique for the broader field of sensitive organometallics. nih.gov

Table 2: Comparison of Handling Techniques for Air-Sensitive Compounds

TechniqueDescriptionKey AdvantagesCommon ApplicationsReference
Schlenk LineGlassware apparatus allowing for manipulation of substances under an inert atmosphere.Cost-effective for standard lab synthesis; allows for heating, cooling, and stirring.Synthesis, filtration, and solvent removal of air-sensitive reagents. whiterose.ac.ukresearchgate.net
GloveboxA sealed container with a controlled inert atmosphere where manipulations are performed via attached gloves.Provides a highly controlled environment for complex manipulations and storage.Weighing solids, preparing samples for analysis, crystal mounting. rsc.org
MechanochemistrySolvent-free synthesis via mechanical grinding in a ball mill.Reduces solvent use; can be performed without a Schlenk line or glovebox; operational simplicity.Synthesis of oxidative addition complexes and other organometallics. rsc.orgnih.gov

Structural Characterization and Bonding Analysis of Strontium;fluoren 8a Ide Species

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the molecular structure, bonding environment, and dynamic behavior of molecules in various states. For organostrontium compounds, these techniques come with a unique set of challenges and require specific adaptations for successful analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organometallic compounds in solution. libretexts.org However, its application to organostrontium species presents significant challenges. The only NMR-active stable isotope of strontium is ⁸⁷Sr, which has a low natural abundance (7.0%) and a nuclear spin of I = 9/2. This large spin number results in a significant nuclear quadrupole moment, which can lead to very broad resonance signals, often making them difficult to detect and interpret. researchgate.net

Furthermore, the paramagnetic nature of some organometallic complexes can lead to a wide range of chemical shifts and significant line broadening, further complicating spectral analysis. researchgate.netfigshare.com For the fluorenyl ligand, ¹H and ¹³C NMR are routinely used to confirm its presence and provide information about its bonding to the metal center. In a diamagnetic strontium fluorenyl complex, one would expect to see characteristic signals for the aromatic protons and carbons of the fluorenyl rings. The symmetry of the molecule would dictate the number of unique signals observed.

Challenges and Adaptations in Organostrontium NMR:

Low Sensitivity of ⁸⁷Sr: The low gyromagnetic ratio and low natural abundance of ⁸⁷Sr result in poor sensitivity. This is often overcome by using high-field spectrometers and employing advanced techniques like isotopic enrichment (if feasible) or specialized pulse sequences to enhance signal intensity. nih.gov

Quadrupolar Broadening: The large quadrupole moment of ⁸⁷Sr leads to rapid nuclear relaxation and consequently, extremely broad lines. This issue can sometimes be mitigated by performing experiments in the solid state (solid-state NMR) or by using very high magnetic fields to reduce the quadrupolar interaction's effect relative to the Zeeman interaction. researchgate.net

Fluxional Processes: Like many organometallic compounds, strontium fluorenyl species may exhibit dynamic behavior or "fluxionality" in solution, where ligands or parts of ligands rapidly exchange positions. libretexts.orgresearchgate.net Variable-temperature (VT) NMR studies are essential to study these processes, which can provide insight into reaction mechanisms and bonding energetics.

Due to these difficulties, direct observation of the ⁸⁷Sr nucleus is uncommon. More often, NMR spectroscopy focuses on the nuclei of the organic ligands (¹H, ¹³C) to indirectly probe the metal's coordination environment.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.salibretexts.org These methods are complementary and provide a molecular fingerprint that can be used for identification and structural analysis. ksu.edu.sanih.gov

For a compound like strontium;fluoren-8a-ide, the vibrational spectrum is dominated by the modes of the fluorenyl anion. These include C-H stretching, C=C aromatic ring stretching, and various in-plane and out-of-plane C-H bending vibrations. The interaction with the strontium cation is expected to be largely ionic. This ionic bond results in low-frequency vibrations (typically below 400 cm⁻¹) corresponding to the Sr-C stretching and bending modes. le.ac.uk These are often found in the far-infrared region of the spectrum.

Challenges and Interpretations:

Ionic vs. Covalent Character: The highly polar and ionic nature of the Sr-C bond means the corresponding stretching vibration will likely be weak in the Raman spectrum but potentially strong in the IR spectrum, provided there is a significant change in the dipole moment during the vibration. ksu.edu.sa

Distinguishing Ligand and Metal-Ligand Modes: The mid-IR region (4000-400 cm⁻¹) is typically dominated by the internal vibrations of the fluorenyl ligand. nih.gov The far-IR region (below 400 cm⁻¹) is where vibrations involving the heavier strontium atom are expected. le.ac.uk Assigning these low-frequency bands can be challenging and may require isotopic substitution or computational modeling (e.g., Density Functional Theory calculations) to confirm. nih.gov

Solid-State Effects: In the solid state, crystal lattice vibrations (phonons) can appear at low frequencies, potentially overlapping with and complicating the interpretation of metal-ligand vibrational modes. uol.de

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the fluorenyl ligand's aromatic system, which often give rise to strong signals. ksu.edu.sa In contrast, IR spectroscopy is more sensitive to polar functional groups and asymmetric vibrations. youtube.com The combined use of both techniques provides a more complete picture of the vibrational framework of the molecule. encyclopedia.pub

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is a primary tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. youtube.comyoutube.com

For organometallic compounds like this compound, the choice of ionization method is critical due to their potential thermal instability and sensitivity to air and moisture. uvic.ca Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred to minimize fragmentation and preserve the molecular ion.

In the mass spectrum of a strontium fluorenyl complex, one would expect to observe a peak or cluster of peaks corresponding to the molecular ion. The isotopic pattern of strontium (⁸⁸Sr: 82.6%, ⁸⁷Sr: 7.0%, ⁸⁶Sr: 9.9%, ⁸⁴Sr: 0.6%) would result in a characteristic isotopic signature for the molecular ion and any strontium-containing fragments, confirming the presence of the metal. A common fragmentation pathway for organometallic compounds involves the loss of neutral ligands. uvic.ca For this compound, fragmentation would likely involve the sequential loss of the fluorenyl radicals, leading to the observation of corresponding fragment ions.

Solid-State Structural Elucidation

While spectroscopic methods provide crucial information about molecular structure, single-crystal X-ray diffraction offers an unambiguous determination of the atomic arrangement in the solid state. unimi.itrigaku.com

Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis. Note: Values are hypothetical and serve to illustrate the data format.

The data from an SCXRD experiment are crucial for analyzing the coordination environment of the strontium ion. Due to its large ionic radius (approx. 1.18 Å), Sr²⁺ can accommodate a high and flexible coordination number, typically ranging from 6 to 10 in its complexes. alfa-chemistry.comosti.gov The geometry is often dictated by the steric bulk and packing of the ligands. In strontium fluorenyl complexes, additional solvent molecules (like tetrahydrofuran (B95107), THF) often coordinate to the metal center to help satisfy its coordination sphere. nih.gov

The Sr-C bond in organostrontium compounds is highly ionic, essentially representing an interaction between an Sr²⁺ cation and a carbanion (in this case, the fluorenyl anion). The length of this bond is a key parameter obtained from SCXRD. While specific data for a Sr-fluorenyl bond is scarce, typical Sr-O and Sr-N bond distances in coordination complexes provide a useful benchmark for the expected range of strontium-ligand interactions. osti.govnih.gov

Table 2: Typical Strontium-Ligand Bond Distances from Related Coordination Compounds.

The analysis of these structural parameters is fundamental to building a comprehensive understanding of the bonding in this compound, which in turn helps to rationalize its chemical and physical properties.

Influence of Ancillary Ligands and Solvation on Solid-State Architectures

The coordination environment of strontium in its complexes is flexible, with coordination numbers varying depending on the steric bulk and electronic properties of the ligands. For instance, in various strontium β-diketonate complexes, the coordination geometry can range from octahedral to distorted square antiprismatic and tricapped trigonal prismatic. nih.gov The inclusion of ancillary ligands such as β-diketonates or aminoalkoxides can lead to the formation of either monomeric or oligomeric structures. nih.govnih.gov For example, some strontium complexes with aminoalkoxide and β-diketonato ligands have been shown to form dimeric or trimeric structures in the solid state, where the metal centers are bridged by oxygen atoms from the ligands. nih.govresearchgate.net

Complex TypeAncillary Ligand ExampleSolvation ExampleResulting Structural Motif
Strontium β-diketonatetmhd, hfacToluene, HexaneMonomeric, Dimeric
Strontium aminoalkoxidebtsa, bdmpTHFDimeric, Trimeric
Strontium fluorenylN-heterocyclic carbene-Monomeric

This table is generated based on findings from various strontium complexes to illustrate the influence of ancillary ligands and solvation.

Chemical Bonding Regimes in Organostrontium Chemistry

The nature of the chemical bond between strontium and carbon in organostrontium compounds, such as this compound, is a topic of significant interest and is best described as existing on a continuum between purely ionic and purely covalent character. researchgate.netlibretexts.org

Continuum of Ionic and Covalent Character in Strontium-Carbon Bonds

The bond between strontium, an alkaline earth metal, and a carbon atom of an organic ligand is predominantly ionic in nature. chemistrytalk.org This is due to the large difference in electronegativity between strontium (around 0.95 on the Pauling scale) and carbon (around 2.55). In an idealized ionic bond, the metal transfers its valence electrons to the more electronegative atom, resulting in a cation and an anion held together by electrostatic forces. lardbucket.orgkhanacademy.org In the case of this compound, this would involve the strontium atom donating an electron to the fluorenyl group, forming a Sr⁺ cation and a fluoren-8a-ide anion.

However, no chemical bond is purely ionic. There is always some degree of electron sharing, which introduces covalent character. libretexts.orgreddit.com The degree of covalent character in the strontium-carbon bond is influenced by factors such as the nature of the organic ligand and the coordination environment of the strontium ion. Theoretical calculations on related alkaline earth metal complexes have shown that while the bonding is primarily ionic, a small but significant covalent contribution exists. researchgate.net This covalent contribution arises from the overlap of orbitals between the metal and the carbon atom. The reality of the strontium-carbon bond is therefore a highly polar covalent bond with significant ionic character.

Bond TypeElectronegativity DifferenceElectron Behavior
Purely Covalent SmallEqual Sharing
Polar Covalent IntermediateUnequal Sharing
Ionic LargeElectron Transfer
Strontium-Carbon LargePredominantly transfer with some sharing

Delocalization of Charge within the Fluoren-8a-ide Anion

The fluoren-8a-ide anion, formed by the deprotonation of fluorene (B118485), exhibits significant charge delocalization, which contributes to its stability. unacademy.com The negative charge is not localized on a single carbon atom but is spread across the entire aromatic system of the molecule. nih.govyoutube.com This delocalization is a result of the conjugated π-electron system of the fluorenyl ring.

Hapticity Modes of Fluorenyl Ligands (e.g., η¹, η³, η⁵) in Strontium Complexes

The fluorenyl ligand is known for its versatile coordination behavior, capable of binding to a metal center in several different hapticity modes. Hapticity refers to the number of atoms in a ligand that are bonded to the metal center. The most common hapticities for the fluorenyl ligand are η¹, η³, and η⁵. researchgate.netresearchgate.net

In an η¹ (monohapto) coordination mode, the fluorenyl ligand is bound to the metal center through a single carbon atom, forming a simple sigma bond. This type of interaction is more localized.

In an η³ (trihapto) coordination mode, three adjacent carbon atoms of the fluorenyl ligand are involved in bonding to the metal. This mode often involves atoms from both the five-membered ring and one of the six-membered rings. researchgate.net

The η⁵ (pentahapto) coordination mode involves the five carbon atoms of the cyclopentadienyl (B1206354) portion of the fluorenyl system bonding to the metal center. This is a common bonding mode for cyclopentadienyl-type ligands and involves the delocalized π-electrons of the five-membered ring. researchgate.net

Reactivity and Mechanistic Studies of Strontium;fluoren 8a Ide Complexes

Fundamental Reactivity Patterns of Organostrontium Compounds

Organostrontium compounds belong to the broader class of organoalkaline earth metal compounds. Their reactivity is largely dictated by the high polarity of the carbon-strontium (C-Sr) bond, which imparts significant carbanionic character to the organic moiety.

The considerable difference in electronegativity between carbon (2.55) and strontium (0.95) leads to a highly polarized C-Sr bond. This polarization results in a significant accumulation of negative charge on the carbon atom, making it a potent nucleophile and a strong base. The carbanionic character of organostrontium compounds is more pronounced than that of their organomagnesium (Grignard) and organocalcium counterparts, rendering them highly reactive species in organic synthesis.

The fluorenide anion in strontium;fluoren-8a-ide is a stabilized carbanion due to the delocalization of the negative charge over the aromatic fluorenyl system. The pKa of fluorene (B118485) is approximately 22.6 in DMSO, indicating the relative stability of its conjugate base. wikipedia.org The presence of the strontium cation would further enhance the nucleophilicity of the fluorenide anion, making it a formidable nucleophile for various chemical transformations.

Compound Type Approximate pKa of Parent Hydrocarbon Nature of Metal-Carbon Bond General Reactivity
Organolithium 40-50 Highly Polar Covalent Very High
Organomagnesium (Grignard) 40-50 Polar Covalent High
Organocalcium 40-50 More Ionic Very High
Organostrontium 40-50 Highly Ionic Extremely High

Given their strong nucleophilic and basic nature, organostrontium compounds are expected to react readily with a wide range of electrophiles. These reactions typically involve the attack of the carbanionic carbon on the electrophilic center.

Common electrophiles that would be expected to react with organostrontium reagents include:

Carbonyl compounds (aldehydes, ketones, esters): Nucleophilic addition to the carbonyl carbon is a hallmark reaction of organometallic reagents. Organostrontium compounds would likely add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. Their high reactivity might, however, lead to side reactions such as enolization or reduction, particularly with sterically hindered ketones.

Alkyl and Aryl Halides: While nucleophilic substitution with alkyl halides is a common reaction for many organometallic reagents, the high basicity of organostrontium compounds could favor elimination reactions, especially with secondary and tertiary halides.

Epoxides: Ring-opening of epoxides via nucleophilic attack on one of the carbon atoms of the ring is another expected reaction, leading to the formation of alcohols.

Carbon Dioxide: Carboxylation of organostrontium compounds by reaction with CO2 would be a viable route to synthesize carboxylic acids.

For this compound, the fluorenide anion would act as the nucleophile in these transformations, leading to the formation of 9-substituted fluorene derivatives.

Organostrontium compounds are generally characterized by low thermal stability and high chemical reactivity. The highly polar nature of the C-Sr bond makes them susceptible to decomposition, especially in the presence of air, moisture, or acidic protons. Therefore, they must be handled under inert atmospheric conditions, typically using Schlenk line or glovebox techniques.

The stability of organometallic compounds is influenced by several factors, including the nature of the organic ligand and the solvent. In the case of this compound, the delocalization of the negative charge in the fluorenide anion should impart a degree of thermal stability compared to organostrontium compounds with localized carbanions (e.g., alkylstrontium halides). However, the compound would still be highly sensitive to protic solvents and atmospheric oxygen and moisture. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being common, as they can coordinate to the strontium center and stabilize the complex.

Chemical Transformations Mediated by this compound

While specific applications of this compound in chemical transformations are not well-documented, its potential can be projected based on the reactivity of related systems. The combination of a highly electropositive metal center and a delocalized carbanionic ligand suggests potential applications in both stoichiometric and catalytic reactions.

The primary utility of organometallic reagents lies in their ability to form new carbon-carbon bonds. msu.edu this compound, with its nucleophilic fluorenide anion, would be a competent reagent for such transformations.

Alkylation: The reaction of this compound with alkyl halides would lead to the formation of 9-alkylfluorene derivatives. The efficiency of this reaction would depend on the nature of the alkyl halide, with primary halides being the most suitable substrates to avoid competing elimination reactions.

Addition to Carbonyls: As previously mentioned, the addition of the fluorenide anion to aldehydes and ketones would yield 9-fluorenyl-substituted alcohols. This reaction provides a direct route to a variety of functionalized fluorene compounds, which are of interest in materials science and medicinal chemistry. wikipedia.org

Conjugate Addition: The fluorenide anion could potentially participate in Michael-type (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. libretexts.org The regioselectivity (1,2- vs. 1,4-addition) would likely be influenced by steric factors and the specific reaction conditions.

The use of alkaline earth metal complexes as catalysts in organic synthesis and polymerization is a growing field of research. epa.govdntb.gov.uabath.ac.uk Strontium-based catalysts have shown promise in various transformations, including the polymerization of cyclic esters and the conversion of ethanol. acs.orgnih.gov

Given this context, this compound could potentially function as a catalyst or precatalyst in several processes:

Anionic Polymerization: The fluorenide anion could act as an initiator for the anionic polymerization of vinyl monomers like styrene (B11656) or methyl methacrylate. wikipedia.org The strontium cation would serve as the counter-ion, influencing the stereochemistry and molecular weight distribution of the resulting polymer. The stability of the fluorenide anion might allow for a "living" polymerization process, enabling the synthesis of well-defined block copolymers.

Ring-Opening Polymerization: Strontium complexes have been effectively used as catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and caprolactone (B156226) to produce biodegradable polyesters. dntb.gov.ua The strontium center in this compound could coordinate to the carbonyl group of the monomer, facilitating nucleophilic attack by the growing polymer chain. The fluorenide ligand could either remain coordinated to the metal center or act as an initiating group.

Catalysis of C-C Bond Formation: While less common, alkaline earth metal complexes can catalyze certain carbon-carbon bond-forming reactions. The basicity of the fluorenide ligand could be harnessed to deprotonate substrates, generating nucleophiles in situ for reactions such as aldol (B89426) or Michael additions.

Catalytic Application Potential Monomers/Substrates Role of this compound
Anionic Polymerization Styrene, Methyl Methacrylate, Dienes Fluorenide as initiator, Strontium as counter-ion
Ring-Opening Polymerization Lactide, Caprolactone, Epoxides Strontium as Lewis acid activator, Fluorenide as initiator
Base Catalysis Aldehydes, Ketones, α,β-Unsaturated Esters Fluorenide as a strong base to generate enolates

Mechanistic Insights into Reactions Involving Strontium Fluorenyl Intermediates

While the specific compound "this compound" is not extensively documented in scientific literature, mechanistic insights into the reactivity of strontium complexes involving fluorenyl-containing ligands and related organostrontium intermediates can be drawn from studies on analogous systems. Research into strontium-catalyzed reactions, such as intramolecular hydroamination and ring-opening polymerization, provides a foundational understanding of the likely mechanistic pathways involving strontium fluorenyl species. These studies often highlight the role of the strontium metal center in activating substrates and facilitating bond formation.

A significant area where strontium complexes have been studied for their catalytic activity is in intramolecular hydroamination. A comprehensive computational study on the hydroamination of aminoalkenes catalyzed by alkaline-earth metal complexes, including strontium, provides a detailed mechanistic picture. This research suggests that the reaction does not proceed through a simple, concerted pathway. Instead, a more complex, stepwise σ-insertive mechanism is favored.

The proposed mechanism initiates with the conversion of the precatalyst to a catalytically active amidoalkene species. This is followed by a reversible migratory insertion of the olefin into the metal-nitrogen bond, leading to the formation of a strontium-carbon bond and a new nitrogen-carbon bond, effectively closing the ring. The final step in the catalytic cycle is the irreversible aminolysis of the strontium-carbon σ-bond by another molecule of the aminoalkene substrate, which regenerates the active catalyst and releases the cyclized product.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of this catalytic cycle. The calculations indicate that the turnover-limiting step is the final protonolysis (aminolysis) of the strontium-carbon bond in the transient alkylstrontium intermediate. This is supported by a substantial primary kinetic isotope effect observed experimentally. The calculated energy barrier for this step aligns well with experimentally determined Eyring parameters. Furthermore, these computational models correctly predict the observed trend in reactivity across the alkaline-earth series, with calcium being the most reactive, followed by strontium, and then barium (Ca > Sr > Ba).

The following table summarizes the calculated free energy barriers for the key steps in the strontium-catalyzed intramolecular hydroamination of an aminoalkene, as determined by DFT calculations.

Reaction StepDescriptionCalculated Free Energy Barrier (kcal/mol)
Olefin Insertion Migratory insertion of the C=C bond into the Sr-N bond.Facile and reversible
Protonolysis Aminolysis of the Sr-C bond by the incoming substrate.Turnover-limiting step

Another area where the reactivity of strontium complexes has been mechanistically investigated is in the ring-opening polymerization (ROP) of cyclic esters like lactide. While not involving fluorenyl ligands specifically, studies on strontium phenolates as ROP catalysts offer insights into the coordination-insertion mechanisms that are likely to be operative with strontium fluorenyl initiators as well.

In the presence of an alcohol or amine co-initiator, strontium complexes have been shown to catalyze the ROP of rac-lactide. Kinetic studies of these polymerizations reveal an "activated monomer" mechanism. In this pathway, the strontium complex coordinates and activates the lactide monomer, making it more susceptible to nucleophilic attack by the co-initiator. The rate expression for the polymerization co-initiated by benzylamine (B48309) was found to be complex, with a second-order dependence on the monomer concentration and a 2.5-order dependence on the co-initiator concentration. This suggests a complex interplay between the catalyst, monomer, and co-initiator in the polymerization process. The rate of polymerization was also found to be dependent on the alkaline earth metal, with calcium complexes exhibiting higher activity than their strontium counterparts (kp(Ca) ≈ 1.7 × kp(Sr)).

The data from these kinetic studies can be summarized in the following table, highlighting the effect of the metal center on the polymerization rate.

Catalyst Metal CenterCo-initiatorRelative Polymerization Rate Constant
Calcium (Ca)Benzylamine~1.7
Strontium (Sr)Benzylamine1.0

Theoretical and Computational Investigations of Strontium;fluoren 8a Ide

Quantum Chemical Calculations on Strontium-Carbon Bonding and Electronic Structure

Information regarding the charge distribution and orbital interactions for this specific compound is not available.

There are no available energetic analyses comparing different coordination modes, such as η1 versus η5, or other isomers of strontium;fluoren-8a-ide.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

No computational predictions of spectroscopic signatures (e.g., NMR, IR, UV-Vis) for this compound were found. As a result, no comparison with experimental data can be made.

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